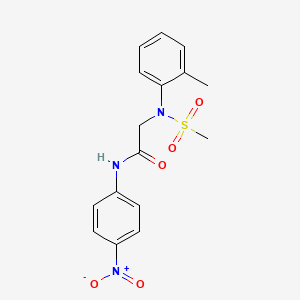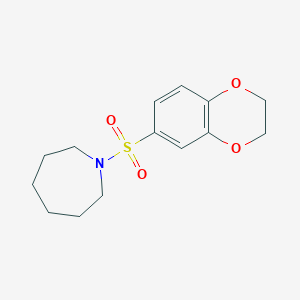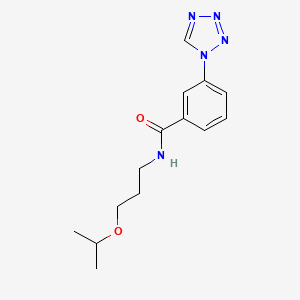
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide, also known as MNS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of glycine receptor antagonists, which have been shown to have a variety of effects on the central nervous system. In
Mecanismo De Acción
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide acts as a competitive antagonist at the glycine receptor, which means that it binds to the receptor and prevents glycine from binding. This leads to a decrease in the activity of the receptor and a reduction in neuronal excitability. This mechanism of action has been shown to have a variety of effects on the central nervous system, including sedation, anticonvulsant activity, and anxiolytic activity.
Biochemical and Physiological Effects:
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide has been shown to reduce the frequency and severity of seizures, decrease locomotor activity, and increase the time spent in the open arms of an elevated plus maze, which is an indication of reduced anxiety. N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide has also been shown to have sedative effects, which may be useful in the treatment of insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide is its specificity for the glycine receptor, which makes it a valuable tool for studying the function of this receptor in the central nervous system. However, there are also some limitations to the use of N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide in lab experiments. For example, N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects. Additionally, N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions that could be explored in the study of N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide. One potential area of research is the development of more potent and selective glycine receptor antagonists that could be used to study the function of these receptors in greater detail. Another potential area of research is the development of new therapeutic agents based on the structure of N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide, which could be used to treat a variety of neurological and psychiatric disorders. Finally, there is also a need for further research into the potential side effects and long-term effects of N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide, in order to ensure its safety and efficacy in clinical settings.
Métodos De Síntesis
The synthesis of N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method involves the reaction of 2-methylbenzaldehyde with methylsulfonyl chloride to form N-(2-methylphenyl)methanesulfonamide. This compound is then reacted with 4-nitrobenzoyl chloride to form N-(4-nitrophenyl)-N-(2-methylphenyl)methanesulfonamide. Finally, this compound is reacted with glycine to form N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-nitrophenyl)glycinamide as a tool to study the function of glycine receptors in the central nervous system. These receptors play a critical role in the regulation of neuronal activity and have been implicated in a variety of neurological disorders, including epilepsy, schizophrenia, and anxiety disorders.
Propiedades
IUPAC Name |
2-(2-methyl-N-methylsulfonylanilino)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-12-5-3-4-6-15(12)18(25(2,23)24)11-16(20)17-13-7-9-14(10-8-13)19(21)22/h3-10H,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKRKPPFPNLNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5051932.png)
![4-hydroxy-N-[2-(2-thienyl)ethyl]-3-quinolinecarboxamide](/img/structure/B5051936.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5051973.png)


![1-(3-chlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051998.png)
![methyl 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoate](/img/structure/B5052011.png)


![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5052023.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B5052025.png)
